(3-Chlorophenyl)(cyclopentyl)methanamine
Description
(3-Chlorophenyl)(cyclopentyl)methanamine is an organic compound with the molecular formula C12H16ClN It is characterized by a chlorinated phenyl ring attached to a cyclopentyl group through a methanamine linkage
Properties
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJRXBJSWYOURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)(cyclopentyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (3-Chlorophenyl)(cyclopentyl)methanamine is primarily utilized for:
- Synthesis of Derivatives : It serves as a precursor for synthesizing various amine derivatives through oxidation and reduction reactions. Common reagents used include lithium aluminum hydride (LiAlH) for reductions and potassium permanganate (KMnO) for oxidations.
- Reactivity Studies : The compound can undergo nucleophilic substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.
Biology
The biological applications of this compound are under investigation:
- Enzyme Interaction Studies : Research has focused on its interactions with specific enzymes and receptors, which may lead to the development of novel therapeutic agents.
- Potential Therapeutic Uses : While specific therapeutic applications are still being explored, preliminary studies suggest that this compound may exhibit biological activity relevant to drug development .
Medicine
In medicinal chemistry, this compound is being explored for:
- Pharmacological Research : Its unique structure may allow it to interact with various biological targets, potentially leading to new drug candidates aimed at treating various conditions .
- Development of Organic Buffers : The compound has been noted for its utility as an organic buffer in biological and biochemical applications, facilitating experiments involving cell cultures and enzyme assays .
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of this compound involved the reaction of cyclopentylmagnesium bromide with 3-chlorobenzonitrile. The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity. This synthesis method highlights the compound's accessibility for further research applications.
Another study evaluated the binding affinity of this compound to specific receptors involved in neurotransmission. Using radiolabeled ligands, researchers found that the compound exhibited moderate affinity, suggesting potential roles in neuropharmacology. Further investigations are warranted to explore its therapeutic implications.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(cyclobutyl)methanamine
- (3-Chlorophenyl)(cyclohexyl)methanamine
- (3-Chlorophenyl)(cyclopropyl)methanamine
Uniqueness
(3-Chlorophenyl)(cyclopentyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.
Biological Activity
(3-Chlorophenyl)(cyclopentyl)methanamine, also referred to as [1-(3-chlorophenyl)cyclopentyl]methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, interactions with various receptors and enzymes, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClN. Its structure features a cyclopentyl group attached to a methanamine moiety, which is further substituted with a chlorophenyl group. This configuration is believed to influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of the chlorophenyl group enhances its binding affinity to certain targets, potentially modulating neurotransmitter systems. Research indicates that the compound may act as an antagonist or partial agonist at dopamine receptors, particularly the D3 receptor, which plays a crucial role in various neurological processes .
Receptor Interactions
- Dopamine Receptors : Studies have shown that this compound exhibits selective binding to dopamine D3 receptors. This selectivity is essential for developing treatments for conditions like schizophrenia and Parkinson's disease .
- Serotonin Receptors : The compound has also been investigated for its potential effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary findings suggest it could influence serotonin uptake mechanisms .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways:
- Monoamine Oxidase (MAO) : Preliminary data indicates that this compound may act as a monoamine oxidase inhibitor, potentially increasing the levels of neurotransmitters like serotonin and dopamine in the brain .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- In Vitro Studies : Research utilizing BRET assays has demonstrated that modifications to the compound can enhance its affinity for dopamine receptors while reducing off-target effects. These findings are crucial for optimizing drug candidates with fewer side effects .
- Animal Models : In vivo studies have shown that administration of this compound results in significant changes in behavior consistent with dopaminergic modulation, suggesting potential therapeutic applications in neuropsychiatric disorders .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
